Cas no 301355-02-2 (N-{3-acetyl-2-methylnaphtho1,2-bfuran-5-yl}-4-chlorobenzene-1-sulfonamide)

N-{3-Acetyl-2-methylnaphtho[1,2-b]furan-5-yl}-4-chlorobenzene-1-sulfonamide is a specialized sulfonamide derivative featuring a naphthofuran backbone substituted with an acetyl group and a methyl group. The incorporation of a 4-chlorobenzenesulfonamide moiety enhances its potential as a bioactive intermediate in pharmaceutical and agrochemical research. Its structural complexity allows for selective interactions with biological targets, making it valuable in the development of enzyme inhibitors or receptor modulators. The compound exhibits stability under standard conditions, facilitating handling and storage. Its well-defined synthetic pathway ensures reproducibility, while its distinct functional groups offer versatility for further derivatization in medicinal chemistry applications.
N-{3-acetyl-2-methylnaphtho1,2-bfuran-5-yl}-4-chlorobenzene-1-sulfonamide structure
301355-02-2 structure
Product Name:N-{3-acetyl-2-methylnaphtho1,2-bfuran-5-yl}-4-chlorobenzene-1-sulfonamide
CAS No:301355-02-2
MF:C21H16ClNO4S
MW:413.874043464661
CID:5917653
PubChem ID:2285520
Update Time:2025-11-01

N-{3-acetyl-2-methylnaphtho1,2-bfuran-5-yl}-4-chlorobenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-chlorobenzenesulfonamide
    • Benzenesulfonamide, N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-chloro-
    • AKOS000617440
    • 301355-02-2
    • N-(3-acetyl-2-methylbenzo[g][1]benzofuran-5-yl)-4-chlorobenzenesulfonamide
    • 3-acetyl-5-{[(4-chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan
    • MFCD00567693
    • F0808-0037
    • N-{3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl}-4-chlorobenzene-1-sulfonamide
    • N-{3-acetyl-2-methylnaphtho1,2-bfuran-5-yl}-4-chlorobenzene-1-sulfonamide
    • Inchi: 1S/C21H16ClNO4S/c1-12(24)20-13(2)27-21-17-6-4-3-5-16(17)19(11-18(20)21)23-28(25,26)15-9-7-14(22)8-10-15/h3-11,23H,1-2H3
    • InChI Key: CUESZVFPZMQTIK-UHFFFAOYSA-N
    • SMILES: C1(S(NC2=C3C(=C4C(=C2)C(C(C)=O)=C(C)O4)C=CC=C3)(=O)=O)=CC=C(Cl)C=C1

Computed Properties

  • Exact Mass: 413.0488569g/mol
  • Monoisotopic Mass: 413.0488569g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 4
  • Complexity: 685
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 84.8Ų

Experimental Properties

  • Density: 1.430±0.06 g/cm3(Predicted)
  • Boiling Point: 607.6±65.0 °C(Predicted)
  • pka: 7.50±0.30(Predicted)

N-{3-acetyl-2-methylnaphtho1,2-bfuran-5-yl}-4-chlorobenzene-1-sulfonamide Pricemore >>

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Additional information on N-{3-acetyl-2-methylnaphtho1,2-bfuran-5-yl}-4-chlorobenzene-1-sulfonamide

Compound CAS No. 301355-02-2: N-{3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl}-4-chlorobenzene-1-sulfonamide

The compound CAS No. 301355-02-2, also known as N-{3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl}-4-chlorobenzene-1-sulfonamide, is a highly specialized organic molecule with significant potential in the field of pharmaceutical research and development. This compound belongs to the class of sulfonamides, which are widely used in drug design due to their unique pharmacological properties and structural versatility.

N-{3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl}-4-chlorobenzene-1-sulfonamide is characterized by its complex structure, which includes a naphthofuran moiety fused with a sulfonamide group. The naphthofuran ring system is a derivative of naphthalene, with one of the benzene rings replaced by a furan ring. This structural feature contributes to the compound's aromaticity and stability, making it an attractive candidate for various applications in medicinal chemistry.

Recent studies have highlighted the potential of this compound as a lead molecule in the development of novel therapeutic agents. Its unique combination of electron-withdrawing and electron-donating groups allows for fine-tuning of its pharmacokinetic properties, such as solubility, bioavailability, and metabolic stability. These attributes are crucial for designing drugs that can effectively target specific biological pathways without causing significant adverse effects.

The synthesis of CAS No. 301355-02-2 involves a multi-step process that combines advanced organic synthesis techniques. The key steps include the formation of the naphthofuran core through cyclization reactions, followed by functionalization with the sulfonamide group. Researchers have explored various strategies to optimize this synthesis pathway, including the use of microwave-assisted reactions and catalytic systems to enhance reaction efficiency and yield.

In terms of biological activity, N-{3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl}-4-chlorobenzene-1-sulfonamide has shown promising results in preliminary assays targeting enzyme inhibition and receptor modulation. For instance, studies have demonstrated its ability to inhibit certain kinases involved in cancer cell proliferation, suggesting its potential as an anticancer agent. Additionally, its selectivity for specific molecular targets makes it a valuable tool for exploring disease mechanisms at a molecular level.

One of the most recent breakthroughs involving this compound is its application in drug delivery systems. Researchers have investigated its ability to act as a carrier for poorly soluble drugs, leveraging its amphiphilic nature to enhance drug solubility and improve therapeutic outcomes. This dual functionality underscores the versatility of CAS No. 301355-02-2 in addressing multiple challenges in drug development.

From an analytical standpoint, the characterization of N-{3-acetyl-2-methylnaphtho[1,2-b]furan-5-y...

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